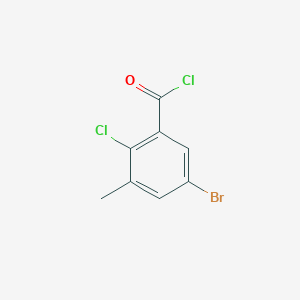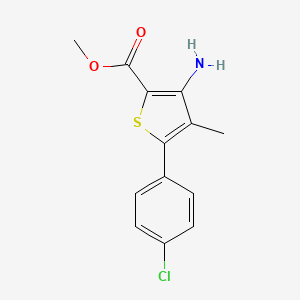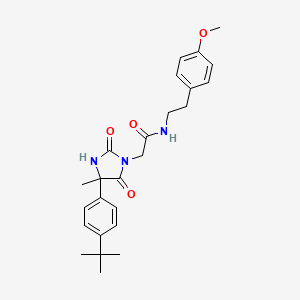
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, and an imidazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The tert-butyl group and the phenyl ring are introduced through subsequent alkylation and aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties and used in various industrial applications.
4-tert-Butylphenol: Used in the production of epoxy resins and curing agents.
Uniqueness
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is unique due to its imidazolidinone core, which imparts specific chemical and biological properties not found in simpler compounds like 2-tert-Butyl-4-methoxyphenol or 4-tert-Butylphenol. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C25H31N3O4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H31N3O4/c1-24(2,3)18-8-10-19(11-9-18)25(4)22(30)28(23(31)27-25)16-21(29)26-15-14-17-6-12-20(32-5)13-7-17/h6-13H,14-16H2,1-5H3,(H,26,29)(H,27,31) |
InChIキー |
UILRKDAGCWLPEK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
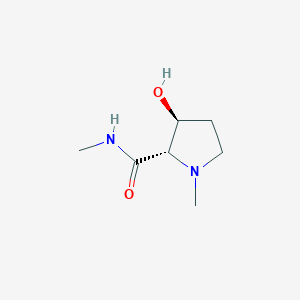
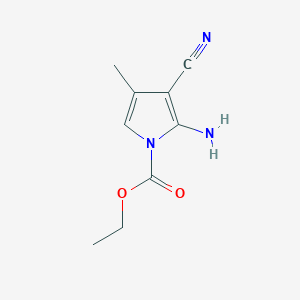
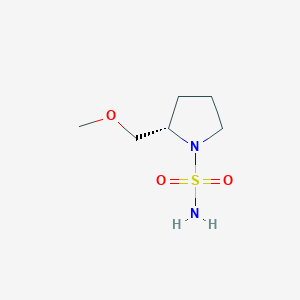
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
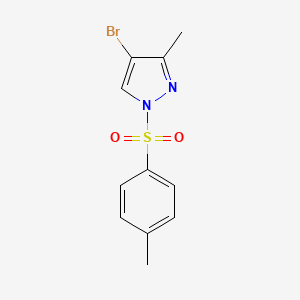
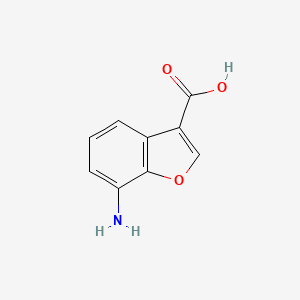

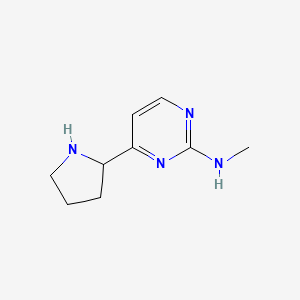
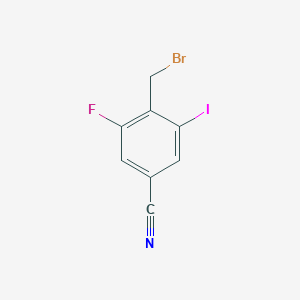
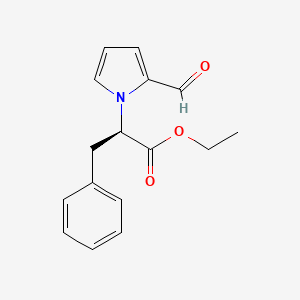
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
